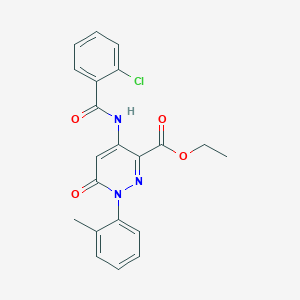![molecular formula C22H28Cl2N4O2S B2401813 N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-87-2](/img/structure/B2401813.png)
N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact. The synthesis of a new compound is usually described in a scientific paper, which includes details of the reaction conditions, the reagents and catalysts used, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions of a compound are studied to understand its reactivity. This involves investigating how the compound reacts with various reagents, under different conditions. The mechanisms of the reactions are often studied using computational chemistry methods .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, refractive index, and specific rotation. These properties are usually measured experimentally .科学的研究の応用
Antibacterial Potential
N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide and its derivatives have been explored for their antibacterial properties. A study by Desai, Shah, Bhavsar, and Saxena (2008) on similar compounds demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, indicating potential for therapeutic applications in combating bacterial infections (Desai et al., 2008).
Synthesis and Application in Heterocyclic Chemistry
The compound is also significant in the synthesis of heterocyclic compounds. Abdel-Khalik et al. (2004) explored its use in creating new syntheses of nicotinic acid and thienopyridine derivatives, showcasing its utility in generating diverse heterocyclic structures (Abdel-Khalik et al., 2004).
Antimicrobial Activities
Another important application is in developing potential biological agents with antimicrobial properties. Akbari et al. (2008) synthesized derivatives of this compound and evaluated their effectiveness against bacterial and fungal growth, with some showing significant inhibition compared to standard drugs (Akbari et al., 2008).
Antiallergy Agents
The compound and its derivatives have also been investigated for their antiallergy activity. Hargrave, Hess, and Oliver (1983) found that some analogues exhibited significant antiallergy effects, surpassing the efficacy of conventional treatments (Hargrave et al., 1983).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N4O2S/c1-3-27(4-2)11-6-12-28-19-8-5-7-16(19)21(26-22(28)30)31-14-20(29)25-15-9-10-17(23)18(24)13-15/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBEAUYOBTDDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

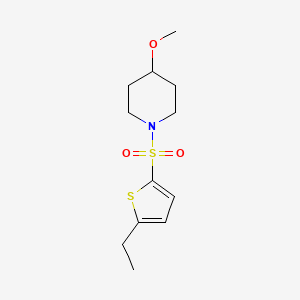
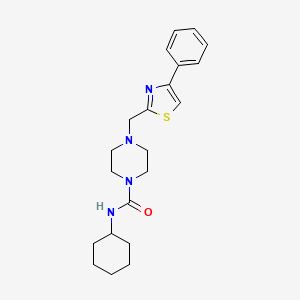
![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2401736.png)
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
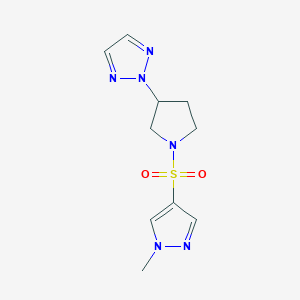
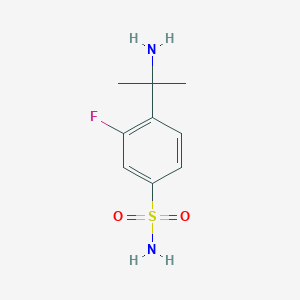
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
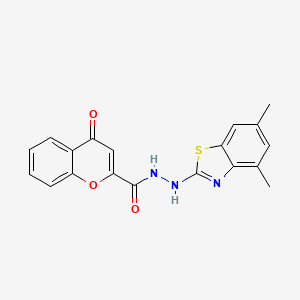
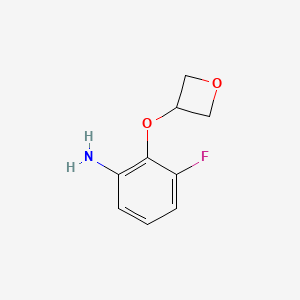
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
